![molecular formula C10H5BrF3NO2 B1371740 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline CAS No. 1065087-86-6](/img/structure/B1371740.png)
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline
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Description
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline (3-BHTQ) is a novel compound that has been studied extensively in recent years. It is a synthetic quinoline-based compound that has been shown to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. 3-BHTQ has been studied in both in vitro and in vivo studies, and has demonstrated potential applications in both the medical and scientific fields.
Scientific Research Applications
Synthesis and Chemical Transformation
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is a compound that has been explored in the context of chemical synthesis and transformations. Lamberth et al. (2014) described the use of 2,2,3-Tribromopropanal in the synthesis of 3-bromoquinolin-6-ols, which are closely related to 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline. This process involved the transformation of diversely substituted anilines into 3-bromoquinolines, which could then carry additional substituents at specific positions (Lamberth et al., 2014).
Biological Applications
In the realm of biology, derivatives of 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline have been synthesized and evaluated for their biological activity. Perković et al. (2016) discussed the synthesis of novel compounds with primaquine and hydroxyl or halogen substituted benzene moieties bridged by urea or bis-urea functionalities. These compounds, including derivatives of 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline, showed notable antiproliferative effects against cancer cell lines and high antioxidant activity in assays (Perković et al., 2016).
Photolabile Protecting Groups
The compound has also been examined in the context of photolabile protecting groups. Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on a brominated hydroxyquinoline, similar in structure to 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline. This group exhibited greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological applications (Fedoryak & Dore, 2002).
Diversity-Oriented Synthesis
Wang et al. (2007) highlighted the diversity-oriented synthesis of biologically active quinolin-2(1H)-ones using a related compound, 3-bromo-4-trifloxy-quinolin-2(1H)-one. This synthesis involved palladium-catalyzed site-selective coupling reactions, showcasing the versatility of brominated hydroxyquinolines in creating diverse biologically active molecules (Wang et al., 2007).
properties
IUPAC Name |
3-bromo-6-(trifluoromethoxy)-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-4-15-8-2-1-5(17-10(12,13)14)3-6(8)9(7)16/h1-4H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIHWAFZDYHXDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671093 |
Source
|
Record name | 3-Bromo-6-(trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline | |
CAS RN |
1065087-86-6 |
Source
|
Record name | 3-Bromo-6-(trifluoromethoxy)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065087-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-(trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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